Nemifitide is synthesized through chemical processes rather than being derived from natural sources. It falls under the category of therapeutic peptides and is primarily investigated for its pharmacological effects on neurotransmitter systems and receptor interactions in the brain.
The synthesis of Nemifitide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides efficiently. The process includes several critical steps:
For industrial production, SPPS allows for scalable synthesis, where automated synthesizers can be employed to enhance efficiency and yield while maintaining high purity levels.
Nemifitide can undergo various chemical reactions, including:
These reactions are essential for modifying Nemifitide for various applications in research and therapeutic development.
While initial studies suggested potential antidepressant effects, subsequent clinical trials have yielded mixed results regarding its efficacy in treating depression .
Nemifitide has diverse applications across various fields:
Research continues to explore its broader implications in neuropharmacology and therapeutic interventions for mental health conditions .
Nemifitide's development originated from research into melanocyte-inhibiting factor (MIF-1), an endogenous tripeptide (Pro-Leu-Gly-NH₂) initially isolated from bovine hypothalamus. Early clinical observations suggested MIF-1 possessed inherent antidepressant properties, albeit with limitations in potency and duration of action [3] [8]. In the 1990s, systematic structure-activity relationship (SAR) studies undertaken by Innapharma, Inc. (later Tetragenex Pharmaceuticals Inc.) aimed to optimize this core structure. These efforts yielded a novel pentapeptide analog incorporating strategic modifications: replacement of the N-terminal proline with fluorinated phenylalanine and extension of the peptide chain. This compound, designated INN-00835 or nemifitide, demonstrated significantly enhanced metabolic stability and robust antidepressant-like effects in preclinical behavioral models compared to its progenitor peptide [3].
The compound progressed through an extensive clinical trial program spanning over a decade. By the mid-2000s, nemifitide had been administered to more than 430 human subjects across 12 distinct clinical trials, establishing a substantial safety and tolerability database [3]. Early-phase trials focused on pharmacokinetics and initial proof-of-concept, demonstrating dose-proportional systemic exposure following subcutaneous administration [4]. Crucially, Phase II studies in treatment-refractory MDD populations yielded promising signals of efficacy, particularly regarding rapidity of onset. For instance, a pilot study in severely refractory patients reported that a subset (approximately 44%) achieved a sustained antidepressant response after 10-20 days of once-daily subcutaneous injections, with effects persisting for an average of two months post-treatment [5]. These findings propelled nemifitide into Phase III development, representing a significant milestone for a peptide-based antidepressant. Despite this progress, comprehensive Phase III results and subsequent regulatory approval remain pending as of mid-2025.
Table 1: Key Milestones in Nemifitide Development
Time Period | Development Phase | Key Achievements/Findings | Reference |
---|---|---|---|
Early 1990s | Preclinical Discovery | SAR optimization of MIF-1 yields nemifitide; Demonstrated enhanced stability & efficacy in rodent models | [3] [8] |
~1995-2005 | Phase I/II Clinical Trials | PK studies show dose-proportional exposure; Safety established in >430 subjects across 12 trials; Signal of rapid onset (5-7 days) | [3] [4] [5] |
Mid-2000s | Phase II Efficacy | Pilot study: ~44% sustained response in refractory MDD; Mean response duration ~2 months | [5] |
Post-2010 | Phase III | Advanced to Phase III; Status as of 2025: Not yet approved | [3] |
Nemifitide is a linear pentapeptide with the amino acid sequence 4-Fluoro-L-phenylalanyl-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide, often abbreviated as 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ [3] [8]. Its primary structural homology lies with MIF-1 (Pro-Leu-Gly-NH₂). Nemifitide retains the C-terminal amidation and incorporates a modified proline residue (4-hydroxyproline), but significantly extends the N-terminus and introduces key structural perturbations designed to enhance receptor interaction and metabolic stability:
Beyond MIF-1, nemifitide shares distant sequence motifs with other neuroactive peptides involved in mood regulation, such as fragments of neuropeptide Y (NPY) or melanocortins, although direct structural homology is limited. The significance lies in the potential for functional mimicry rather than strict sequence identity. For example, the Arg-Gly sequence is a common motif in many bioactive peptides, and the C-terminal Trp-NH₂ is reminiscent of several neuropeptides known to modulate affective states. The strategic modifications render nemifitide resistant to common peptidases that rapidly degrade endogenous MIF-1, contributing to its extended duration of action despite a surprisingly short plasma half-life (15-30 minutes) [3] [4]. This paradox—brief systemic exposure yet sustained behavioral effects—suggests the peptide may trigger persistent neuroadaptive changes downstream of its initial receptor interaction.
Table 2: Structural Comparison of Nemifitide and Related Neuropeptides
Peptide | Amino Acid Sequence | Key Structural Features | Relationship to Nemifitide |
---|---|---|---|
Nemifitide | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ | Fluorinated N-terminus; 4-OH-Pro; C-terminal Arg-Gly-Trp-NH₂ | Reference Compound |
MIF-1 | Pro-Leu-Gly-NH₂ | Small tripeptide; C-terminal amidation | Direct structural progenitor; Shared C-terminal amidation |
NPY (fragments) | Variable (e.g., NPY 13-36) | Often contain Arg residues; Tyrosine N-terminus (Y) | Distant motif similarity (Arg); Functional overlap in depression models [7] [9] |
α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | Contains Arg-Trp motif; C-terminal amidation | Shared Trp-NH₂ terminus; Potential MC receptor interaction [3] |
Within contemporary neuropsychopharmacology, nemifitide is classified as an investigational rapid-acting antidepressant peptide. Its classification hinges on several distinguishing features:
Table 3: Pharmacological Classification of Nemifitide vs. Conventional Antidepressant Classes
Feature | Nemifitide | SSRIs/SNRIs | TCAs/MAOIs | Ketamine |
---|---|---|---|---|
Primary Molecular Target | Multiple weak interactions (putative NPY/MC/5-HT₂ modulation) | SERT; NET/SERT | NET/SERT; MAO | NMDA receptor antagonism |
Onset of Action | ~5-7 days | 3-6 weeks | 2-4 weeks | Hours (acute); days (sustained) |
Chemical Class | Synthetic Pentapeptide | Small Molecule | Small Molecule | Small Molecule |
Proposed Final Common Pathway | Enhanced neuroplasticity (BDNF/VGF/NPY-like effects) [2] [7] [9] | Increased synaptic monoamines → downstream plasticity | Increased synaptic monoamines → downstream plasticity | mTOR activation → Synaptogenesis |
Therapeutic Niche | Treatment-Resistant Depression (TRD) | First-line MDD | Largely historical/second-line | TRD, Suicidality |
Chemically Related Compounds Mentioned: Nemifitide (INN-00835), Nemifitide Ditrifluoroacetate (Nemifitide diTFA, INN 00835 diTFA), Melanocyte-Inhibiting Factor (MIF-1), Brain-Derived Neurotrophic Factor (BDNF), VGF (non-acronymic neuropeptide), Neuropeptide Y (NPY), Melanocortin (MC) Receptor Ligands (e.g., α-MSH), Bombesin.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: